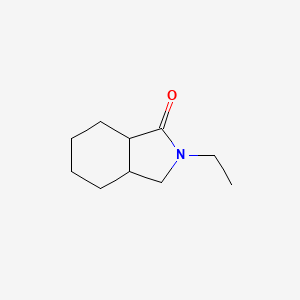
Aluminum methionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum methionate is an inorganic compound primarily used in the cosmetics industry. It is known for its ability to control the viscosity of cosmetic products, ensuring they maintain a consistent texture . Additionally, it helps regulate sebum production and reduces the appearance of pores, making it a valuable ingredient in skincare products .
Vorbereitungsmethoden
The preparation of aluminum methionate involves several synthetic routes and reaction conditions. One common method is the reaction of aluminum salts with methionine under controlled conditions. Industrial production methods often involve the use of high-purity aluminum and methionine, ensuring the final product meets stringent quality standards. The reaction typically occurs in an aqueous medium, with the pH and temperature carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Aluminum methionate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form aluminum oxide and methionine sulfoxide.
Reduction: In the presence of reducing agents, this compound can be reduced to aluminum and methionine.
Substitution: this compound can undergo substitution reactions with other amino acids or ligands, forming new aluminum complexes. Common reagents used in these reactions include oxygen, hydrogen, and various amino acids. .
Wissenschaftliche Forschungsanwendungen
Aluminum methionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various aluminum complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in regulating cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Beyond cosmetics, this compound is used in the production of high-performance materials and as a stabilizer in various industrial processes .
Wirkmechanismus
The mechanism of action of aluminum methionate involves its interaction with cellular components and biomolecules. It can bind to proteins and enzymes, altering their activity and function. The molecular targets of this compound include various enzymes involved in metabolic pathways, as well as structural proteins in cells. These interactions can lead to changes in cellular processes, such as sebum production and pore size regulation .
Vergleich Mit ähnlichen Verbindungen
Aluminum methionate can be compared with other aluminum-based compounds, such as:
Aluminum hydroxide: Used as an antacid and in vaccine adjuvants.
Aluminum acetate: Known for its astringent properties.
Aluminum chloride: Commonly used in antiperspirants. What sets this compound apart is its specific ability to regulate sebum production and reduce pore size, making it particularly valuable in skincare applications .
Eigenschaften
CAS-Nummer |
52667-15-9 |
|---|---|
Molekularformel |
C3H6Al2O18S6 |
Molekulargewicht |
576.4 g/mol |
IUPAC-Name |
2,6,8,12,13,17-hexaoxa-3λ6,5λ6,9λ6,11λ6,14λ6,16λ6-hexathia-1,7-dialuminabicyclo[5.5.5]heptadecane 3,3,5,5,9,9,11,11,14,14,16,16-dodecaoxide |
InChI |
InChI=1S/3CH4O6S2.2Al/c3*2-8(3,4)1-9(5,6)7;;/h3*1H2,(H,2,3,4)(H,5,6,7);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
NMTQHSJCFMAVNA-UHFFFAOYSA-H |
Kanonische SMILES |
C1S(=O)(=O)O[Al]2OS(=O)(=O)CS(=O)(=O)O[Al](OS1(=O)=O)OS(=O)(=O)CS(=O)(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)




![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
